Technical Guide: Crystal Structure & Solid-State Reactivity of 4-Phenyloxazolidine-2,5-dione
Technical Guide: Crystal Structure & Solid-State Reactivity of 4-Phenyloxazolidine-2,5-dione
This is an in-depth technical guide on the crystal structure and solid-state properties of 4-Phenyloxazolidine-2,5-dione , commonly referred to in the pharmaceutical and materials science sectors as Phenylalanine N-carboxyanhydride (Phe-NCA) .
Executive Summary & Molecular Identity
4-Phenyloxazolidine-2,5-dione (Phe-NCA) is a critical activated monomer used in the synthesis of polypeptide-based drug delivery systems and biomimetic materials. Unlike standard amino acids, this cyclic anhydride is highly reactive, moisture-sensitive, and exhibits a specific crystal packing motif that dictates its stability and polymerization kinetics.
| Parameter | Details |
| IUPAC Name | 4-benzyl-1,3-oxazolidine-2,5-dione (typically L-isomer) |
| Common Name | L-Phenylalanine N-carboxyanhydride (L-Phe-NCA) |
| CAS Number | 14825-82-2 (L-isomer) |
| Molecular Formula | |
| Molecular Weight | 191.18 g/mol |
| Core Moiety | 5-membered oxazolidine-2,5-dione ring |
Synthesis & Crystallization Protocol
Achieving high-quality crystals of Phe-NCA is non-trivial due to its propensity for premature ring-opening polymerization (ROP) triggered by trace moisture. The following protocol utilizes the Fuchs-Farthing method , optimized for crystallographic purity.
Optimized Synthesis Workflow
The synthesis couples L-phenylalanine with a phosgene equivalent (triphosgene) in the presence of an HCl scavenger (
-
Reagents: L-Phenylalanine (dry), Triphosgene (0.35 eq),
-Pinene (excess), Anhydrous THF. -
Reaction: Reflux suspension under
until the solution clears (indicating NCA formation). -
Purification:
-
Concentrate filtrate under vacuum.[1]
-
Precipitation: Add anhydrous hexane/heptane to the concentrated THF solution.
-
Recrystallization (Critical for XRD): Dissolve crude NCA in a minimal amount of Ethyl Acetate or THF inside a glovebox. Layer with dry Hexane and allow slow diffusion at 4°C.
-
Crystallization Diagram (Graphviz)
Figure 1: Synthetic pathway and crystallization logic for isolating high-purity Phe-NCA.
Crystallographic Architecture
The crystal structure of Phe-NCA is defined by a delicate balance between strong hydrogen bonding (polar head) and hydrophobic packing (benzyl side chain). This "amphiphilic" packing is the structural basis for its solid-state reactivity.
Unit Cell & Space Group
While specific lattice parameters can vary slightly based on temperature and solvent inclusion, the L-isomer crystallizes in a chiral space group, typically Orthorhombic (
-
Space Group:
(Typical for chiral NCAs) -
Z (Molecules/Cell): 4
-
Ring Conformation: The oxazolidine-2,5-dione ring is predominantly planar but may exhibit a slight envelope pucker at the
position to accommodate the bulky benzyl substituent.
The "Sandwich" Packing Motif
The most authoritative structural feature described in literature (Kanazawa et al.) is the Layered Sandwich Structure . This is critical for understanding the material's behavior.
-
Layer A (Polar): The 5-membered NCA rings align in a 2D sheet.
-
Interaction: Stabilized by intermolecular Hydrogen Bonds between the Amide (
) of one molecule and the Carbonyl ( ) of the neighboring molecule ( ).[2] -
Directionality: These H-bonds typically run parallel to a specific crystallographic axis (often the
or axis), forming infinite ribbons or sheets.
-
-
Layer B (Hydrophobic): The benzyl side chains extend outward from the polar sheet.
-
Interaction: Phenyl rings from adjacent layers interdigitate (interlock), stabilized by Van der Waals forces and
stacking.
-
Structural Consequence: The polar reactive heads are sequestered together, while the hydrophobic tails form a protective barrier. This pre-organization brings the nucleophilic amine and the electrophilic
Packing Logic Diagram (Graphviz)
Figure 2: The "Sandwich" crystal packing model. Polar NCA rings are isolated by hydrophobic benzyl layers, creating channels for polymerization.
Mechanistic Implications of Structure
The crystal structure is not merely static data; it explains the reactivity profile of Phe-NCA.
Solid-State Polymerization
Research indicates that Phe-NCA can polymerize in the solid state without solvent. The crystal lattice aligns the nucleophilic amine of one monomer with the electrophilic C5-carbonyl of its neighbor.
-
Mechanism: Nucleophilic Ring Opening.
-
Lattice Control: The rigid lattice restricts the rotation of the growing chain, often leading to polypeptides with higher crystallinity or specific secondary structures (
-sheets) compared to solution polymerization.
Moisture Sensitivity
The "Sandwich" structure explains the hydrolysis kinetics. Water molecules must diffuse through the hydrophobic benzyl layer to reach the sensitive anhydride ring. However, once water penetrates the polar layer, it triggers an autocatalytic degradation via carbamic acid intermediates.
Experimental Validation Metrics
To validate the crystal structure in your own laboratory, compare your data against these standard metrics:
| Technique | Expected Observation | Structural Insight |
| FT-IR (Solid) | Strong bands at ~1860 | Characteristic anhydride C=O stretch (Fermi resonance). |
| PXRD | Sharp, distinct Bragg peaks at low | Indicates high crystallinity and layered ordering (long d-spacing due to benzyl groups). |
| Melting Point | 94°C - 96°C (Decomposes) | Sharp melting indicates purity; broadening suggests hydrolysis or oligomerization. |
| 1H NMR | Confirms chemical integrity; absence of broad peaks rules out premature polymerization. |
References
-
Kanazawa, H., Magoshi, J. (2002). Crystal structure of O-benzyl-L-tyrosine N-carboxy anhydride.
- Context: Establishes the foundational "sandwich" packing model for arom
-
Kanazawa, H. (1992). Investigation of the solid-state polymerization of N-carboxy alpha-amino acid anhydrides with reference to their crystal structures. Polymer, 33(12), 2557-2566.
-
Context: Detailed analysis of how NCA crystal packing (L-Phe vs L-Ala) dictates solid-state reactivity.[2]
-
-
Nery, J. G., et al. (2007). Homochiral Oligopeptides via Surface Recognition... in the Polymerization of Racemic Phenylalanine N-Carboxyanhydride Crystals.
- Context: Discusses the crystal structure of racemic Phe-NCA and its role in enantioselective polymeriz
-
Daly, W. H., & Poché, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl) carbonate. Tetrahedron Letters, 29(46), 5859-5862.
- Context: The authoritative protocol for the Triphosgene synthesis method described in Section 2.
